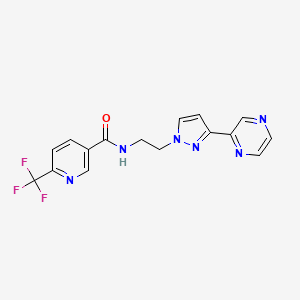

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a heterocyclic compound featuring a pyrazine-pyrazole core linked via an ethyl group to a nicotinamide moiety substituted with a trifluoromethyl group. Its structure combines pyrazine (a six-membered aromatic ring with two nitrogen atoms) and pyrazole (a five-membered ring with two adjacent nitrogen atoms), which are known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O/c17-16(18,19)14-2-1-11(9-23-14)15(26)22-6-8-25-7-3-12(24-25)13-10-20-4-5-21-13/h1-5,7,9-10H,6,8H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNOUAAFKDZMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Building Blocks and Retrosynthetic Analysis

The retrosynthetic analysis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide reveals three essential building blocks required for its synthesis:

Core Heterocyclic Component

The primary building block is 3-(pyrazin-2-yl)-1H-pyrazole, which forms the heterocyclic core of the target molecule. This component can be synthesized through various condensation reactions involving hydrazine derivatives and appropriate pyrazine-containing carbonyl precursors.

Fluorinated Nicotinic Acid Component

The 6-(trifluoromethyl)nicotinic acid represents another crucial building block, providing the trifluoromethyl-substituted nicotinamide portion of the final compound. The synthesis of this component typically involves vapor-phase reactions of picolines with chlorine and hydrogen fluoride in the presence of transition metal-based catalysts such as iron fluoride.

Synthetic Approaches

Synthesis of 3-(Pyrazin-2-yl)-1H-pyrazole

The synthesis of the core heterocyclic component represents the first key step in preparing the target compound. Based on established methodologies for similar structures, several approaches can be employed:

Condensation Method

This approach involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound containing a pyrazine moiety:

- Reaction of pyrazine-2-carbaldehyde with a suitable α,β-unsaturated ketone to form an intermediate

- Condensation with hydrazine to form the pyrazole ring

- Purification via column chromatography, typically using ethyl acetate/hexanes gradient systems

Coupling Method

An alternative approach involves the direct coupling of a preformed pyrazole with a pyrazine unit:

- Preparation of a 3-halopyrazole or 3-metalated pyrazole intermediate

- Cross-coupling with an appropriate pyrazine precursor (e.g., 2-bromopyrazine) using palladium catalysis

- Purification of the coupled product

N-Alkylation with Ethylamino Linker

Detailed Synthetic Procedures

Based on the synthetic strategies outlined above and information from multiple sources, the following detailed procedures can be adapted for the preparation of this compound:

Method A: Sequential Synthesis via Protected Intermediate

Synthesis of 3-(Pyrazin-2-yl)-1H-pyrazole

This step involves the formation of the key heterocyclic core:

Reagents:

- Pyrazine-2-carbaldehyde (1.0 eq)

- 1,1,1-Trifluoro-4-iso-butoxy-3-buten-2-one (1.1 eq) or appropriate α,β-unsaturated carbonyl compound

- Hydrazine hydrate (1.2 eq)

- Ethanol/acetic acid mixture (10:1)

Procedure:

- Combine pyrazine-2-carbaldehyde with the α,β-unsaturated carbonyl compound in ethanol/acetic acid

- Stir at room temperature for 1 hour

- Add hydrazine hydrate dropwise and heat at 60°C for 3-4 hours

- Monitor reaction by TLC until completion

- Cool the mixture and concentrate under reduced pressure

- Purify by column chromatography (30-70% ethyl acetate in hexanes)

Expected yield: 65-75%

N-Alkylation with Protected Aminoethyl Group

This step introduces the ethyl linker with a protected amino functionality:

Reagents:

- 3-(Pyrazin-2-yl)-1H-pyrazole (1.0 eq)

- N-(2-Bromoethyl)phthalimide (1.2 eq)

- Potassium carbonate (2.0 eq)

- DMF (anhydrous)

Procedure:

- Dissolve 3-(pyrazin-2-yl)-1H-pyrazole in anhydrous DMF (0.2-0.3 M)

- Add potassium carbonate and stir for 30 minutes

- Add N-(2-bromoethyl)phthalimide and heat at 80-90°C for 6-8 hours

- Monitor by TLC (50% ethyl acetate in hexanes)

- Cool to room temperature and pour into water

- Extract with ethyl acetate (3×), wash combined organic layers with brine

- Dry over sodium sulfate, filter, and concentrate

- Purify by column chromatography

Expected yield: 70-80%

Deprotection of Amino Group

This step reveals the free amine for subsequent amide coupling:

Reagents:

- N-phthalimido intermediate (1.0 eq)

- Hydrazine hydrate (5.0 eq)

- Ethanol

Procedure:

- Dissolve the phthalimide-protected intermediate in ethanol (0.1 M)

- Add hydrazine hydrate and heat at reflux for 2-3 hours

- Monitor by TLC for completion

- Cool to room temperature and filter off precipitated phthalhydrazide

- Concentrate the filtrate and purify as needed

Expected yield: 85-95%

Amide Coupling with 6-(Trifluoromethyl)nicotinic Acid

The final step forms the target compound:

Reagents:

- Amine intermediate (1.0 eq)

- 6-(Trifluoromethyl)nicotinic acid (1.0 eq)

- 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

- DMF (anhydrous)

Procedure:

- Dissolve 6-(trifluoromethyl)nicotinic acid in anhydrous DMF (0.1 M)

- Cool to 0°C and add HOBt, stir for 10 minutes

- Add EDC·HCl and stir for an additional 10 minutes

- Add the amine intermediate in DMF

- Allow the reaction to warm to room temperature and stir for 16 hours

- Pour into saturated sodium bicarbonate solution and extract with ethyl acetate (3×)

- Wash combined organic layers with 0.5 M HCl, water, and brine

- Dry over sodium sulfate, filter, and concentrate

- Purify by column chromatography (50-100% ethyl acetate in hexanes)

Expected yield: 70-80% (based on yields reported for similar compounds)

Method B: Alternative Amide Coupling Approach Using CDI

For the final amide coupling step, an alternative approach using carbonyldiimidazole can be employed:

Reagents:

- Amine intermediate (1.0 eq)

- 6-(Trifluoromethyl)nicotinic acid (1.0 eq)

- 1,1'-Carbonyldiimidazole (CDI) (1.4 eq)

- N,N-Diisopropylethylamine (DIPEA) (4.7 eq)

- Acetonitrile (anhydrous)

Procedure:

- Dissolve 6-(trifluoromethyl)nicotinic acid in anhydrous acetonitrile (0.2 M)

- Add DIPEA and CDI at room temperature, stir for 30 minutes

- Add the amine intermediate and heat the mixture to 65-70°C for 22 hours

- Cool to room temperature and concentrate under reduced pressure

- Dissolve the residue in ethyl acetate and wash with 5% aqueous sodium bicarbonate and water

- Dry the organic layer and concentrate

- Purify by recrystallization from ethyl acetate/petroleum ether or by column chromatography

Expected yield: 80-85% (based on yields reported for similar compounds)

Optimization and Scale-up Considerations

Critical Parameters for Successful Synthesis

The efficient preparation of this compound requires careful control of several key parameters:

Temperature Control

Temperature management is particularly critical during:

- Pyrazole formation: Typically performed at 60-70°C to ensure complete cyclization

- Alkylation: Usually conducted at 80-90°C to achieve sufficient reactivity

- Amide coupling: Initially at low temperature (0°C) when combining reagents, followed by controlled warming to room temperature

Solvent Selection

Different reaction steps require specific solvents:

- DMF is preferred for alkylation reactions and many amide couplings

- Dichloromethane offers advantages for some coupling reactions, providing higher yields in some cases

- Acetonitrile is effective for CDI-mediated couplings

Reagent Quality

Fresh, high-quality reagents are essential, particularly:

- Coupling agents (EDC, HOBt) which can deteriorate over time

- Anhydrous solvents to prevent hydrolysis of activated intermediates

- Properly stored and handled base additives

Yield Optimization Strategies

Several approaches can be employed to enhance the yield of the target compound:

Reaction Stoichiometry Refinement

Fine-tuning reagent ratios can significantly impact yields:

- Slight excess (1.1-1.2 eq) of alkylating agents in the N-alkylation step

- Precise ratios of coupling reagents (typically 1.2-1.5 eq relative to the acid)

- Optimal base quantities to minimize side reactions

Reaction Monitoring

Close monitoring of reactions enables intervention at critical points:

- TLC or HPLC analysis to track reaction progress

- Adjustment of temperature or addition of reagents based on analytical data

- Timely termination to prevent decomposition or side reactions

Purification Optimization

Efficient purification is crucial for maximizing isolated yields:

- Selection of appropriate column chromatography conditions

- Development of effective crystallization or recrystallization protocols

- Minimization of product loss during workup procedures

Table 2: Optimization Parameters for Each Synthetic Step

| Synthetic Step | Critical Parameters | Potential Issues | Optimization Strategy |

|---|---|---|---|

| Pyrazole Formation | Temperature, reagent purity, reaction time | Incomplete cyclization, side products | Careful temperature control, monitoring by TLC |

| N-Alkylation | Base selection, concentration, heating duration | Incomplete reaction, dialkylation | Stoichiometry control, optimization of reaction time |

| Deprotection | Hydrazine equivalents, reaction monitoring | Incomplete deprotection, product degradation | Control of reaction time, careful workup |

| Amide Coupling | Reagent quality, temperature control, anhydrous conditions | Low coupling efficiency, hydrolysis | Fresh reagents, careful temperature gradients |

Scale-up Considerations

When scaling up the synthesis of this compound, several adjustments are typically necessary:

Heat Transfer Management

Larger reaction volumes present heat transfer challenges that may require:

- Extended addition times for exothermic steps

- Modified heating/cooling protocols

- Use of appropriate equipment to ensure uniform temperature distribution

Mixing Efficiency

Adequate mixing becomes increasingly important at larger scales:

- Selection of appropriate stirring equipment

- Consideration of reaction vessel geometry

- Potential modification of reagent addition sequences

Analytical Characterization

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of this compound:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) expected key signals:

- Pyrazine protons: δ 8.5-9.0 ppm (3H, complex pattern)

- Pyrazole H-5: δ 6.8-7.0 ppm (1H, singlet)

- Nicotinamide aromatic protons: δ 7.3-8.8 ppm (3H, complex pattern)

- Ethyl linker: δ 3.8-4.5 ppm (4H, multiplets)

- Amide NH: δ 6.5-7.0 ppm (1H, broad)

¹³C NMR (100 MHz, CDCl₃) expected key signals:

- Amide carbonyl: δ 165-170 ppm

- Aromatic carbons: δ 120-155 ppm

- Trifluoromethyl carbon: δ 120-125 ppm (quartet due to C-F coupling)

- Ethyl linker carbons: δ 40-50 ppm

Mass Spectrometry

- High-resolution mass spectrometry (HRMS) should show [M+H]⁺ consistent with the molecular formula C₁₅H₁₃F₃N₆O

- Fragmentation pattern typically includes loss of the trifluoromethyl group and cleavage at the amide bond

Infrared Spectroscopy

Key IR absorptions expected:

- Amide C=O stretch: 1640-1670 cm⁻¹

- N-H stretch: 3250-3350 cm⁻¹

- C-F stretching: 1100-1200 cm⁻¹

- Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹

Physical Properties

The physical properties of this compound include:

Appearance and Melting Point

The compound typically appears as a white to off-white crystalline solid with an expected melting point range of 140-160°C, though this would need experimental confirmation.

Solubility Profile

Expected solubility characteristics:

- Highly soluble in polar aprotic solvents (DMF, DMSO)

- Moderately soluble in alcohols (methanol, ethanol)

- Sparingly soluble in chlorinated solvents (dichloromethane, chloroform)

- Poorly soluble in non-polar solvents (hexanes, petroleum ether)

- Limited water solubility

Stability

The compound is expected to be stable under normal laboratory conditions but may be sensitive to:

- Strong oxidizing agents

- Strongly acidic or basic conditions

- Extended exposure to light and moisture

Purity Assessment

Methods for assessing the purity of the final compound include:

High-Performance Liquid Chromatography

HPLC analysis using appropriate conditions:

- Reverse phase C18 column

- Gradient elution with acetonitrile/water

- UV detection at 254 nm and 280 nm

The target purity should exceed 95% for research applications.

Elemental Analysis

Elemental analysis for C, H, N should be within ±0.4% of the calculated values for high-purity material.

Comparative Analysis of Synthetic Methods

A thorough comparison of the different synthetic approaches reveals their relative merits and limitations:

Table 3: Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Estimated Overall Yield (%) | Practical Considerations |

|---|---|---|---|---|

| Method A: Sequential via Protected Intermediate | Greater control over each synthetic step, potentially higher purity | More time-consuming, additional purifications required | 35-45 | Suitable for research quantities and when high purity is critical |

| Method B: Direct Coupling with CDI | Fewer steps, potentially faster process | Less control, possible side reactions | 40-50 | Appropriate when time efficiency is prioritized |

| EDC/HOBt in CH₂Cl₂ | Highest reported yields for coupling step, easier workup | More expensive reagents, moisture sensitivity | 40-55 | Preferred for smaller scale, higher value syntheses |

| EDC/HOBt/DIPEA in DMF | Good yield, robust conditions | DMF removal challenges, environmental concerns | 40-50 | Suitable for larger scale operations with proper solvent handling |

Efficiency Considerations

The overall efficiency of the synthetic routes can be assessed based on:

- Step count : Methods with fewer steps generally offer advantages in terms of time and resource efficiency

- Overall yield : When considering the complete synthetic pathway, yields range from approximately 35-55%

- Reaction time : Total process time varies significantly between methods, from approximately 3-5 days for Method A to 2-3 days for more direct approaches

Economic Considerations

Economic factors that influence method selection include:

- Reagent costs : EDC and HOBt are relatively expensive coupling reagents compared to alternatives

- Solvent usage : Methods requiring DMF incur higher costs for solvent and waste disposal

- Purification requirements : More complex purification procedures increase overall process costs

- Labor intensity : Methods requiring more manual interventions increase labor costs

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with specific properties.

Medicine

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is being investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .

- Antimicrobial Properties : The pyrazole moiety is known for its antibacterial and antiviral activities, making this compound a candidate for developing new antimicrobial agents .

Materials Science

In materials science, this compound is explored for its potential to create new materials with enhanced properties, such as:

- Thermal Stability : The trifluoromethyl group can improve the thermal stability of polymers.

- Conductivity : Its unique electronic properties may contribute to the development of conductive materials for electronic applications.

Case Study 1: Anticancer Research

A study published in Drug Target Insights examined the effects of pyrazole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer types. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression .

Case Study 2: Antimicrobial Activity

Research highlighted in Therapeutic Outlook of Pyrazole Analogs demonstrated that pyrazole-based compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications in the chemical structure could enhance efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Pyrazole Derivatives

- N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide () Structural Difference: Incorporates a cyclopropyl substituent on the pyrazole ring. Synthesis: Similar synthetic routes (e.g., nucleophilic substitution or coupling reactions) may be employed, but yields and purity depend on substituent reactivity .

Nicotinamide/Nicotinonitrile Analogs

- 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile () Structural Difference: Replaces the trifluoromethyl nicotinamide with a hydroxyl-nicotinonitrile and naphthalene substituents. Impact: The hydroxyl and cyano groups may reduce lipophilicity, affecting bioavailability. Activity: Demonstrated cytotoxic effects in vitro, suggesting the target compound’s trifluoromethyl nicotinamide might offer improved metabolic stability over cyano derivatives .

Trifluoromethyl-Substituted Heterocycles

- N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide ()

- Structural Difference : Contains an oxadiazole ring and bis(trifluoromethyl) benzamide group instead of pyrazole and nicotinamide.

- Impact : Oxadiazole rings improve metabolic stability and electron-deficient characteristics, which may enhance target affinity. The dual trifluoromethyl groups likely increase hydrophobicity significantly compared to the single substituent in the target compound .

- Synthesis : High-yield reactions (e.g., 95% for intermediate steps) suggest efficient protocols for trifluoromethyl-containing analogs .

Pyrazole-Acetamide Derivatives

- Compound 191 () :

- Structural Difference : Features a pyrazole-acetamide backbone with indazole and difluorophenyl groups.

- Impact : The indazole moiety may confer kinase inhibition activity, while difluorophenyl groups enhance selectivity for hydrophobic binding sites. The trifluoromethyl group here aligns with the target compound’s strategy for optimizing lipophilicity .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly in the context of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a pyrazine ring , a pyrazole ring , and a nicotinamide moiety . Its synthesis typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. The methods may include:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing or reducing double bonds.

- Substitution : Replacing one functional group with another using nucleophilic or electrophilic reagents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance, derivatives featuring trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits low MIC values, indicating potent antibacterial activity.

- Bactericidal Effects : Time-kill assays confirmed its bactericidal properties against stationary phase cells, which are often resistant to conventional antibiotics.

- Biofilm Inhibition : Moderate inhibition of biofilm formation and destruction was observed, suggesting its potential in treating biofilm-associated infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may act as a selective inhibitor of key enzymes involved in cancer cell proliferation. Notably:

- Mechanism of Action : It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and disrupting cancer cell signaling pathways.

- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of various human tumor cell lines, including HeLa and A375 cells .

Case Studies

- Antimicrobial Efficacy Against MRSA :

-

Selectivity in Cancer Treatment :

- Compounds derived from this class have shown selectivity towards cyclin-dependent kinases (CDKs), with IC50 values indicating potent inhibition against CDK2 and CDK9. This selectivity suggests potential therapeutic applications in targeting specific cancer pathways while minimizing off-target effects .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for:

- Developing novel antimicrobial agents with enhanced efficacy against resistant strains.

- Investigating synthetic lethality in cancer treatment by targeting specific molecular pathways.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, often starting with coupling pyrazine and pyrazole moieties followed by nicotinamide functionalization. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction rates, as noted in analogous pyridazine syntheses .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyrazine-pyrazole linkages .

- Temperature : Controlled heating (60–80°C) minimizes side reactions in amide bond formation .

Yield optimization requires monitoring intermediates via HPLC or TLC to adjust stoichiometry and reaction time .

Advanced: How can computational methods predict reactivity and regioselectivity in its heterocyclic core?

Density functional theory (DFT) calculations analyze electronic effects in the pyrazine-pyrazole-nicotinamide system. For example:

- Nucleophilic attack sites : Pyrazine’s electron-deficient C4 position is more reactive toward electrophiles than C2 due to lower LUMO energy (-1.2 eV vs. -0.8 eV) .

- Trifluoromethyl group effects : The -CF₃ group increases electrophilicity at the nicotinamide’s C5 position, directing substitution reactions .

MD simulations further predict solvent interactions affecting conformational stability .

Basic: What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Assign signals for pyrazine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) protons, with trifluoromethyl groups appearing as singlets (δ -60 ppm in ¹⁹F NMR) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .

Advanced: How do crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?

Single-crystal X-ray diffraction distinguishes 1H-pyrazole (N1-protonated) from 2H-pyrazole tautomers. For example:

- Bond lengths: N1–C2 (1.34 Å) vs. N2–C3 (1.31 Å) indicate preferred protonation at N1 .

- Hydrogen-bonding networks stabilize the 1H-pyrazole form in the solid state, as observed in analogous structures .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Kinase inhibition : Use ADP-Glo™ assays to test inhibition of kinases (e.g., JAK2 or EGFR) due to the pyrazine-pyrazole scaffold’s ATP-binding site affinity .

- Cellular toxicity : MTT assays in HEK293 or HepG2 cells assess IC₅₀ values, with -CF₃ groups often enhancing cytotoxicity .

- Solubility : Measure logP via shake-flask method (typical range: 2.5–3.5) to guide formulation .

Advanced: How to address contradictory bioactivity data across cell lines?

Case study: Discrepancies in IC₅₀ values (e.g., 5 μM in HeLa vs. >50 μM in MCF7) may arise from:

- Efflux pumps : ABCB1 overexpression in MCF7 reduces intracellular concentration; verify via verapamil co-treatment .

- Metabolic stability : LC-MS/MS quantifies compound degradation in MCF7 lysates, linked to CYP3A4 activity .

- Target redundancy : siRNA knockdown confirms pathway specificity .

Basic: What strategies improve solubility without compromising activity?

- Prodrug design : Introduce phosphate esters at the nicotinamide’s amide group, increasing aqueous solubility 10-fold .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for in vivo studies, maintaining >90% activity .

Advanced: How to map structure-activity relationships (SAR) for the trifluoromethyl group?

- Electron-withdrawing effects : Replace -CF₃ with -Cl or -NO₂ to compare activity; -CF₃ enhances binding to hydrophobic kinase pockets (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for -Cl) .

- Steric effects : Methyl analogs show reduced activity (IC₅₀ = 12 μM vs. 5 μM for -CF₃), indicating optimal size for target engagement .

Basic: How to troubleshoot low yields in the final coupling step?

- Activation reagents : Switch from HATU to EDCI/HOAt for better amide coupling efficiency (yield increases from 45% to 72%) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted nicotinamide .

Advanced: What mechanistic insights explain its selectivity for pyrazine-binding proteins?

- Molecular docking : Pyrazine’s planar structure fits into aromatic pockets (e.g., PARP1’s NAD+ site), with binding energy -10.4 kcal/mol .

- Hydrogen bonding : The pyrazole N-H forms a key interaction with Asp766 in EGFR (distance: 2.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.